4-iodo-1-tosyl-1H-pyrazole
Overview
Description
4-iodo-1-tosyl-1H-pyrazole is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds . The molecular formula of this compound is C10H9IN2O2S and its molecular weight is 348.16 .
Synthesis Analysis
The synthesis of pyrazoles and 1-tosyl-1H-pyrazoles can be achieved via electrophilic cyclization in the absence of transition-metal catalysts and oxidants . The desired products can be obtained in moderate to excellent yields from common starting materials in both ionic liquids and ethanol by simply tuning the reaction temperature . This strategy employs easily synthesized substrates, mild reaction conditions, and excellent functional-group tolerance .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms . The iodine atom is attached to the 4th position of the pyrazole ring .Chemical Reactions Analysis
4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . It was also used in an indium-mediated synthesis of heterobiaryls .Scientific Research Applications
Synthesis and Chemical Properties
4-Iodo-1-tosyl-1H-pyrazole has been recognized for its role as a useful building block in chemical synthesis. It's particularly noted for its application in CropScience and oncology research. The synthesis of various iodinated pyrazole derivatives, including this compound, provides access to new chemical entities featuring a pyrazole nucleus, which is significant in the development of novel compounds in these fields (Guillou et al., 2011).
Electrosynthesis Methodology
The electrosynthesis of 4-iodo-substituted pyrazoles, including this compound, has been achieved by iodination of the corresponding precursors. This process is significant due to its efficiency and the potential impact on the donor-acceptor properties of substituents in the pyrazole ring (Lyalin et al., 2010).
Application in Synthesis of Pharmaceuticals
One of the notable applications of this compound is in the synthesis of Crizotinib, an anticancer drug. A robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, demonstrates the importance of this compound in pharmaceutical synthesis (Fussell et al., 2012).
Green Chemistry Approaches
In line with environmental concerns, the green iodination of pyrazoles to form 4-iodopyrazole derivatives, like this compound, has been explored. This method is notable for its use of water as the sole solvent, highlighting an environmentally friendly approach in chemical synthesis (Kim et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-iodo-1-(4-methylphenyl)sulfonylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPAEJKALBCZFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.